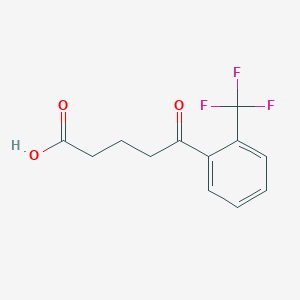

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid, also known as OTAVA-BB 120965, is a compound of interest to scientists due to its various properties and potential applications. It has a molecular formula of C12H11F3O3 and a molecular weight of 260.21 g/mol .

Molecular Structure Analysis

The InChI code for 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is 1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is a white solid . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the sources I have.Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis Applications

- The compound has been explored for its utility in solid-phase peptide synthesis. Albericio and Bárány (1991) discussed a novel handle, 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL), which is relevant to the chemical structure of interest. It's applied in peptide synthesis using specific protection techniques and has shown excellent yields and purities in peptide acids necessary for segment condensation studies (Albericio & Bárány, 1991).

Catabolism Research

- Takagaki and Nanjo (2013) investigated the catabolism of certain catechins by rat intestinal microbiota and identified new metabolites. Among these metabolites, compounds structurally related to 5-oxo-5-(2-trifluoromethylphenyl)valeric acid were discovered, highlighting its potential significance in the study of biochemical pathways in intestinal microbiota (Takagaki & Nanjo, 2013).

N-Alkylamide Synthesis

- In the context of synthesizing peptide N-alkylamides, Songster, Vagner, and Bárány (2004) described handles analogous to 5-oxo-5-(2-trifluoromethylphenyl)valeric acid. These were used in the preparation of LHRH analogues, demonstrating the chemical's relevance in synthesizing biologically significant compounds (Songster, Vagner, & Bárány, 2004).

Industrial Chemical Production

- The relevance of valeric acid, closely related to the compound , in industrial applications such as lubricants and refrigeration systems was discussed by Bahrmann et al. (1997). They described the production of valeric acid from butene cuts through hydroformylation, indicating the potential industrial significance of similar compounds (Bahrmann et al., 1997).

Surfactants and Oxidation Research

- Ghosh et al. (2015) explored the role of surfactants in the cerium(IV) oxidation of valeraldehyde, a precursor to valeric acid. The study provides insights into the chemical reactions and conditions that could be applicable to compounds like 5-oxo-5-(2-trifluoromethylphenyl)valeric acid (Ghosh, Sar, Malik, & Saha, 2015).

Radiopharmaceutical Synthesis

- The preparation of radiolabeled valeric acid derivatives, as reported by Tschesche and Wirth (1981), is relevant to the study of similar compounds. These derivatives are crucial in developing radiopharmaceuticals and understanding metabolic pathways (Tschesche & Wirth, 1981).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-5-2-1-4-8(9)10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBUWWSMNRASBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620427 |

Source

|

| Record name | 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid | |

CAS RN |

502651-48-1 |

Source

|

| Record name | 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)